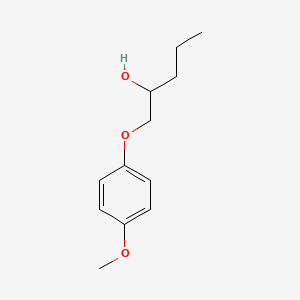

1-(4-Methoxyphenoxy)pentan-2-ol

Description

Properties

CAS No. |

87034-20-6 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-(4-methoxyphenoxy)pentan-2-ol |

InChI |

InChI=1S/C12H18O3/c1-3-4-10(13)9-15-12-7-5-11(14-2)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3 |

InChI Key |

NNJZPUAKZPVSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation via Williamson Ether Synthesis

Williamson ether synthesis, a cornerstone for ether formation, involves the nucleophilic substitution of an alkoxide with an alkyl halide. For 1-(4-methoxyphenoxy)pentan-2-ol, this necessitates reacting 4-methoxyphenoxide with a pentan-2-ol derivative bearing a leaving group at the primary carbon (C1).

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of 4-methoxyphenol to generate the phenoxide ion.

- Alkylating Agent : 1-Bromo-pentan-2-ol or its tosylate/mesylate analog. However, the proximity of the hydroxyl group to the leaving group in 1-bromo-pentan-2-ol risks elimination, favoring alkene formation over substitution.

Example Protocol :

- Dissolve 4-methoxyphenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous acetone.

- Add 1-bromo-pentan-2-ol (1.2 equiv) and reflux at 60°C for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Challenges :

- Low yields due to competing elimination.

- Instability of 1-bromo-pentan-2-ol under basic conditions.

Protection-Deprotection Strategy for Enhanced Yield

To circumvent elimination, the hydroxyl group of pentan-2-ol is temporarily protected before introducing the leaving group.

Protection :

- Silylation : Treat pentan-2-ol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane to form the TBS-protected alcohol.

- Alkylation : Convert the protected alcohol to a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride), then react with 4-methoxyphenoxide.

Deprotection :

Advantages :

- Higher yields by eliminating side reactions.

- Compatibility with diverse leaving groups.

Reduction of Keto-Ether Intermediates

Synthesis of 1-(4-Methoxyphenoxy)pentan-2-one

The ketone intermediate, 1-(4-methoxyphenoxy)pentan-2-one, can be reduced to the target alcohol using borohydride reagents.

Formation of the Ketone :

- Friedel-Crafts Acylation : React 4-methoxyphenol with pentan-2-one in the presence of Lewis acids (e.g., AlCl₃). However, this method is limited by the electron-rich nature of 4-methoxyphenol, which may undergo undesired side reactions.

- Oxidative Coupling : Alternative pathways remain underexplored but could involve oxidation of secondary alcohols, though this reverses the desired reduction step.

Reduction :

- NaBH₄ in THF/Water : Reduces the ketone to the secondary alcohol with >90% efficiency under mild conditions.

Example: Stir 1-(4-methoxyphenoxy)pentan-2-one (1.0 equiv) with NaBH₄ (2.0 equiv) in THF at 25°C for 3 hours.

Limitations :

- Requires prior access to the ketone, which may involve multi-step synthesis.

Epoxide Ring-Opening as an Alternative Route

Epoxidation of 1-Pentene

1,2-Epoxypentane is synthesized via epoxidation of 1-pentene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Ring-Opening with 4-Methoxyphenoxide :

- Conditions : React 1,2-epoxypentane with 4-methoxyphenoxide (generated by deprotonating 4-methoxyphenol with NaOH) in ethanol at 50°C.

- Regiochemistry : The phenoxide nucleophile attacks the less substituted carbon (C1), yielding this compound as the major product.

Advantages :

- Single-step formation of the ether and alcohol functionalities.

- High regioselectivity under basic conditions.

Yield Optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rate and yield.

Comparative Evaluation of Synthetic Methodologies

| Method | Conditions | Yield* | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | K₂CO₃, acetone, 60°C | 15–30% | Simple setup | Low yield due to elimination |

| Protection-Deprotection | TBSCl, MsCl, TBAF | 50–65% | Minimizes side reactions | Multi-step, time-consuming |

| Ketone Reduction | NaBH₄, THF, 25°C | 70–85% | High reduction efficiency | Requires ketone synthesis |

| Epoxide Ring-Opening | NaOH, ethanol, 50°C | 40–55% | Single-step, regioselective | Epoxide synthesis required |

*Yields inferred from analogous reactions in literature.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

1-(4-Methoxyphenoxy)pentan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Key Differences and Implications

Substituent Position and Electronic Effects: The 4-methoxyphenoxy group in the target compound contrasts with phenyl (e.g., 4-Methyl-1-phenylpentan-2-ol) or cyclohexyloxy groups (e.g., 1-(2,6,6-trimethylcyclohex-1-yloxy)pentan-2-ol). Fluorinated analogs (e.g., 1,1,1,2,2-Pentafluoro-5-(4-methoxyphenoxy)pentan-3-one) exhibit reduced electron density due to fluorine’s electronegativity, altering reactivity and stability .

Synthetic Accessibility :

- 1-(4-Methoxyphenyl)pentan-1-ol is synthesized via Grignard reactions with 75% yield, suggesting that similar methods (e.g., nucleophilic substitution) could apply to the target compound . In contrast, fluorinated derivatives often require specialized reagents, increasing complexity .

Chemical Stability and Reactivity: Pentan-2-ol derivatives are prone to oxidation and decomposition under elevated temperatures.

Applications: Cyclohexyloxy-substituted pentan-2-ols are valued in perfumery for woody notes, while 4-methoxyphenyl/phenoxy analogs may find use in pharmaceuticals (e.g., Peliglitazar, a diabetes drug with a 4-methoxyphenoxycarbonyl group) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenoxy)pentan-2-ol, and how can regioselectivity be ensured?

- Methodological Answer : The Williamson ether synthesis is a viable route, utilizing 4-methoxyphenol and a pentan-2-ol derivative (e.g., a tosylate or halide). Regioselectivity is controlled by steric and electronic factors: the phenolic oxygen attacks the electrophilic carbon of the alkylating agent. To minimize side reactions (e.g., over-alkylation), use a phase-transfer catalyst or protect reactive hydroxyl groups. For example, highlights similar strategies for preparing methoxy-substituted ethers via nucleophilic substitution . notes analogs like 4-methoxy-pentan-2-ol (CAS 90971-84-9), synthesized using analogous methods .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the ether linkage (δ ~4.0–4.5 ppm for –O–CH2–) and methoxy group (δ ~3.7–3.9 ppm). Aromatic protons from the 4-methoxyphenyl group appear as distinct doublets (δ ~6.8–7.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (C₁₂H₁₈O₃, exact mass 210.1256). Fragmentation patterns (e.g., loss of –OCH₃ or cleavage of the ether bond) aid structural confirmation.

- Infrared (IR) Spectroscopy : Stretching vibrations for –OH (broad ~3200–3600 cm⁻¹), ether C–O (~1100–1250 cm⁻¹), and aromatic C–C (~1450–1600 cm⁻¹) are critical.

- Comparative data from analogs in (NIST thermochemical studies) and fluorinated derivatives in provide reference benchmarks .

Q. How does the 4-methoxyphenoxy group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The ether bond is susceptible to acid-catalyzed cleavage (e.g., HI or H₂SO₄) or base-mediated hydrolysis. Stability studies should monitor degradation via TLC or HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH). The electron-donating methoxy group may slightly enhance ether stability by reducing electrophilicity at the aromatic ring. ’s kinetic analysis of pentan-2-ol derivatives under oxidative conditions provides a framework for designing such experiments .

Advanced Research Questions

Q. How do computational methods aid in understanding the decomposition pathways of this compound under oxidative conditions?

- Methodological Answer : Density functional theory (DFT) calculations can map potential energy surfaces for radical-mediated decomposition (e.g., β-scission of pentan-2-ol radicals). For example, used DFT to analyze isomerization and bond dissociation energies in pentan-2-ol oxidation . Applying similar methods, researchers can predict dominant pathways (e.g., C–O bond cleavage vs. hydrogen abstraction) and validate findings with experimental Arrhenius parameters from thermogravimetric analysis (TGA) or GC-MS.

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) determined?

- Methodological Answer : If the compound has a chiral center (e.g., at C2 of the pentanol chain), chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution can separate enantiomers. Polarimetry or chiral HPLC quantifies ee by comparing observed optical rotation with literature values. demonstrates ee calculation for pentan-2-ol using optical rotation data, which can be adapted . For advanced applications, nuclear Overhauser effect (NOE) NMR or X-ray crystallography may resolve stereochemical ambiguities.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity?

- Methodological Answer : Scaling requires optimizing reaction parameters (temperature, solvent polarity, stoichiometry) to minimize byproducts like dialkylation or ring-substituted derivatives. Purification challenges include separating unreacted 4-methoxyphenol via liquid-liquid extraction or column chromatography. ’s fluorinated analogs (e.g., pentafluoro derivatives) highlight the need for rigorous drying to prevent hydrolysis during large-scale reactions . Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress and ensure consistency.

Data Contradictions and Validation

- Synthetic Routes : emphasizes Williamson synthesis for ethers, while suggest alternative alkylation strategies. Researchers must validate routes via control experiments to identify optimal conditions.

- Stability : ’s oxidative decomposition data for pentan-2-ol may not fully apply to the target compound due to steric effects from the methoxyphenoxy group. Comparative kinetic studies are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.